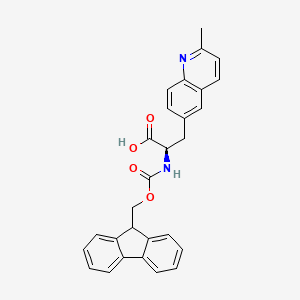

![molecular formula C24H21N3O2S2 B2376322 N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide CAS No. 799811-24-8](/img/structure/B2376322.png)

N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

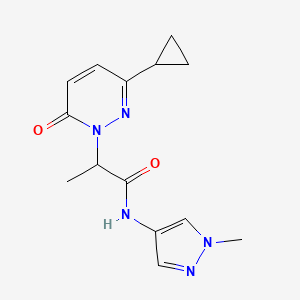

Compounds with a structure similar to the one you provided often belong to a class of organic compounds known as sulfonamides . They contain a sulfonamide group, which consists of a sulfur atom connected to an amide group. These compounds are widely used in medicinal chemistry due to their biological activity .

Molecular Structure Analysis

The molecular structure of similar compounds typically includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The dimethyl groups attached to the pyrimidine ring can influence the compound’s chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Sulfonamides are generally soluble in organic solvents and exhibit varying degrees of solubility in water . They also have a characteristic absorption in the UV-visible region due to the presence of the sulfonamide group .Scientific Research Applications

Molecular Structure and Spectroscopic Studies

Molecular Structure Investigation : The structural characteristics of N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS) were explored using spectroscopic methods and quantum chemical calculations. This involved studying the optimized molecular structure, harmonic vibrational frequencies, and electronic structures. The study aids in understanding the stability and electronic properties of the molecule (Mansour & Ghani, 2013).

Spectroscopic Analysis : A comprehensive study involving FTIR, NMR, and UV-Vis spectroscopy was conducted on similar sulfamethazine Schiff-base ligands. This research helps in elucidating the molecular structure and the effect of hydrogen bonding in these compounds (Mansour, 2014).

Synthesis and Evaluation of Derivatives

Synthesis of Novel Derivatives : Research focused on synthesizing novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. This study provides valuable insights into the chemical synthesis and potential applications of these derivatives (Hassan et al., 2009).

Antimicrobial Activity of Derivatives : Another study synthesized quinoline clubbed with sulfonamide moiety to explore their potential as antimicrobial agents. This research is significant for understanding the antimicrobial properties of such compounds (2022).

Synthesis and Biological Evaluation : Synthesizing novel heterocyclic compounds with a sulphamido moiety and evaluating their antibacterial and antifungal activities was a focus of one study. This research contributes to understanding the potential medicinal applications of these compounds (Nunna et al., 2014).

Electronic and Structural Properties

- Hyperpolarizability and Electronic Studies : Research on the first hyperpolarizability of new sulfonamide amphiphiles, including evaluation through quantum chemical calculations and hyper-Rayleigh scattering, sheds light on the electronic properties of these compounds (Kucharski et al., 1999).

Antimicrobial and Antitumor Activity

- Antimicrobial and Antitumor Potentials : Studies have also been conducted on synthesizing and evaluating the antimicrobial and anti-tumor activities of pyrimidine-benzenesulfonamide derivatives, highlighting their potential in medical applications (Fathalla et al., 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S2/c1-15-14-16(2)26-24(25-15)30-23-20-13-7-9-17-8-6-12-19(21(17)20)22(23)27-31(28,29)18-10-4-3-5-11-18/h3-14,22-23,27H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSDGWKMSGQFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2376244.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2376245.png)

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2376246.png)

![[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate](/img/structure/B2376247.png)

![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)

![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/no-structure.png)

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)

![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)